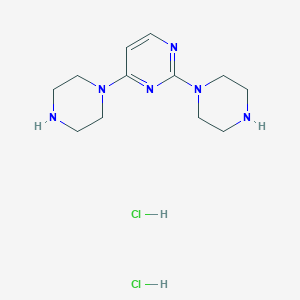
2,4-di-1-piperazinylpyrimidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-di-1-piperazinylpyrimidine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological activities. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that is commonly found in nucleic acids. The synthesis of 2,4-di-1-piperazinylpyrimidine dihydrochloride has been a subject of interest for many researchers due to its potential applications in drug development.
作用机制
The mechanism of action of 2,4-di-1-piperazinylpyrimidine dihydrochloride is not fully understood, but several studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in disease progression. For example, 2,4-di-1-piperazinylpyrimidine dihydrochloride has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2,4-di-1-piperazinylpyrimidine dihydrochloride has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation in animal models of disease. However, the exact mechanisms underlying these effects are still being investigated.
实验室实验的优点和局限性
One of the main advantages of using 2,4-di-1-piperazinylpyrimidine dihydrochloride in lab experiments is its potential to exhibit specific biological activities that may be useful for drug development. However, there are also several limitations associated with the use of this compound. For example, 2,4-di-1-piperazinylpyrimidine dihydrochloride may exhibit cytotoxicity at high concentrations, which can interfere with experimental results. Additionally, the solubility and stability of this compound can be a challenge, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 2,4-di-1-piperazinylpyrimidine dihydrochloride. One potential area of investigation is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2,4-di-1-piperazinylpyrimidine dihydrochloride and to identify specific molecular targets for this compound. Finally, the potential use of 2,4-di-1-piperazinylpyrimidine dihydrochloride as a therapeutic agent for various diseases should be further explored in preclinical and clinical studies.
合成方法
The synthesis of 2,4-di-1-piperazinylpyrimidine dihydrochloride involves the reaction of 2,4-dichloropyrimidine with piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 2,4-di-1-piperazinylpyrimidine. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by varying the reaction conditions.
科学研究应用
2,4-di-1-piperazinylpyrimidine dihydrochloride has been extensively studied for its potential biological and pharmacological activities. This compound has been reported to exhibit antitumor, antiviral, and anti-inflammatory properties. Several studies have also investigated the use of 2,4-di-1-piperazinylpyrimidine dihydrochloride as a potential drug candidate for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
属性
IUPAC Name |
2,4-di(piperazin-1-yl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6.2ClH/c1-2-15-12(18-9-5-14-6-10-18)16-11(1)17-7-3-13-4-8-17;;/h1-2,13-14H,3-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKLYIMJFLXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6039098.png)
![3-methoxy-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B6039101.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B6039109.png)
![N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6039121.png)
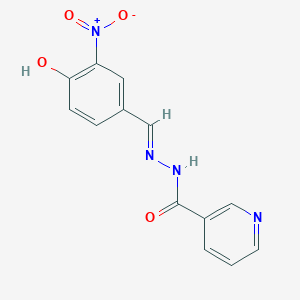

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B6039146.png)
![3-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2,5-dimethyl-3-furyl)-1,2,4-triazine](/img/structure/B6039150.png)
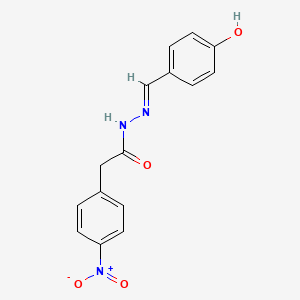
![1-phenyl-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6039161.png)
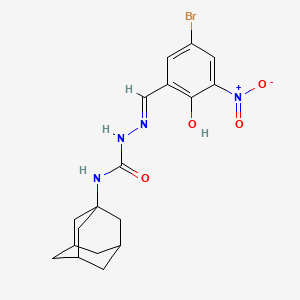
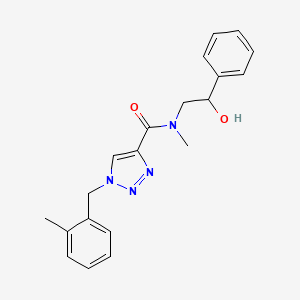
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)